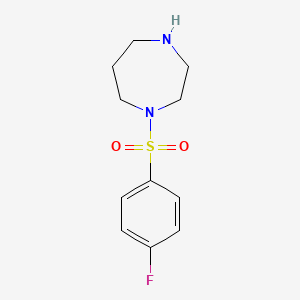

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDIFWYHRMGHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane: Physicochemical Properties and Analytical Characterization

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-fluorobenzenesulfonyl)-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the compound's fundamental physicochemical properties, including its molecular structure, formula, and weight. Central to this guide is a detailed, field-proven protocol for the definitive confirmation of its molecular identity using High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS). The rationale behind key experimental choices is elucidated to ensure technical accuracy and procedural validity. This document is intended for researchers, analytical scientists, and drug development professionals requiring a robust framework for the characterization of novel small molecules.

Molecular Identity and Physicochemical Properties

The foundational step in any research or development program is the unambiguous confirmation of the molecular identity of the compound of interest.[1] Misidentification can lead to erroneous biological data and significant delays. This section outlines the core identifiers for 1-(4-fluorobenzenesulfonyl)-1,4-diazepane.

Chemical Structure and Nomenclature

1-(4-fluorobenzenesulfonyl)-1,4-diazepane belongs to the sulfonamide class of compounds, featuring a 4-fluorobenzenesulfonyl moiety attached to a saturated seven-membered diazepane ring. The 1,4-diazepane scaffold, also known as homopiperazine, is a prevalent structural motif in pharmacologically active agents.

-

IUPAC Name : 1-[(4-fluorophenyl)sulfonyl]-1,4-diazepane[2]

-

Common Synonyms : 1-(4-fluorobenzenesulfonyl)-1,4-diazepane

Caption: Chemical structure of 1-(4-fluorobenzenesulfonyl)-1,4-diazepane.

Molecular Formula and Weight

The elemental composition and corresponding molecular weight are critical parameters for sample quantification, reaction stoichiometry, and identity confirmation.

The distinction between average molecular weight and monoisotopic mass is crucial for mass spectrometry.

-

Average Molecular Weight : Calculated using the natural abundance of all isotopes for each element. It is typically used for bulk material calculations (e.g., weighing reagents).

-

Monoisotopic Mass : Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This is the mass that is most precisely measured by high-resolution mass spectrometry.[5]

Data Summary Table

For ease of reference, the key physicochemical identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 901273-40-3 | [3][4] |

| Molecular Formula | C₁₁H₁₅FN₂O₂S | [2][4] |

| Average Molecular Weight | 274.33 g/mol | Calculated |

| Monoisotopic Mass | 274.0842 Da | Calculated |

| PubChem CID | 7131701 | [2] |

Rationale for Analytical Characterization

In drug development, confirming the molecular formula and identity of a compound is a non-negotiable quality attribute.[6] High-Resolution Mass Spectrometry (HRMS) is the gold-standard technique for this purpose, offering unparalleled mass accuracy and precision.[7][8]

Why HRMS is Authoritative:

-

Unambiguous Formula Determination : Unlike low-resolution mass spectrometers which measure nominal mass, HRMS instruments (e.g., Q-TOF, Orbitrap) can measure mass-to-charge ratios (m/z) to four or more decimal places.[1] This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.[5][8]

-

High Confidence in Identity : By comparing the experimentally measured exact mass to the theoretical monoisotopic mass, the elemental formula can be confirmed with very high confidence, typically within a mass accuracy of <5 parts per million (ppm).[7] This is a critical requirement for regulatory submissions and protecting intellectual property.[6]

-

Sensitivity and Specificity : Coupling liquid chromatography (LC) with HRMS (LC-HRMS) provides an orthogonal separation technique.[9] LC separates the target compound from impurities and matrix components, while HRMS provides definitive identification, ensuring that the measured mass corresponds to the compound of interest and not a co-eluting impurity.[10]

Experimental Protocol: Molecular Weight Verification via LC-HRMS

This section provides a robust, self-validating protocol for the confirmation of 1-(4-fluorobenzenesulfonyl)-1,4-diazepane's molecular formula.

Workflow Overview

Caption: Standard workflow for molecular formula confirmation via LC-HRMS.

Materials and Reagents

-

Analyte : 1-(4-fluorobenzenesulfonyl)-1,4-diazepane

-

Solvents : LC-MS grade Methanol, Acetonitrile, and Water.

-

Mobile Phase Additive : LC-MS grade Formic Acid (0.1%).

-

Vials and Filters : 2 mL amber glass LC vials with caps; 0.22 µm PTFE syringe filters.

Causality : The use of LC-MS grade solvents and additives is critical to minimize background ions and ensure a clean mass spectrum.[11] Formic acid is added to the mobile phase to facilitate protonation of the analyte in the electrospray ionization source, promoting the formation of the [M+H]⁺ ion.

Instrumentation and Parameters

| Parameter | Setting | Rationale |

| LC System | UPLC/UHPLC System | Provides high-resolution separation and sharp peaks, improving sensitivity. |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, offering good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte. |

| Gradient | 5% B to 95% B over 5 minutes | A standard screening gradient to ensure elution of the compound. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |

| MS System | Q-TOF or Orbitrap HRMS Instrument | Capable of achieving the high mass accuracy required for formula confirmation.[1] |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique ideal for polar small molecules; the basic nitrogen atoms in the diazepane ring readily accept a proton in positive mode.[10] |

| Mass Range | 100 - 1000 m/z | A broad range to ensure detection of the target ion and potential impurities. |

| Resolution | >20,000 FWHM | Sufficient to resolve isotopic peaks and ensure high mass accuracy. |

Step-by-Step Protocol

-

Stock Solution Preparation : Accurately weigh ~1 mg of the compound and dissolve it in 1.0 mL of methanol to create a 1 mg/mL stock solution.

-

Working Solution Preparation : Dilute the stock solution 1:100 with 50:50 methanol:water to a final concentration of 10 µg/mL.

-

Sample Filtration : Filter the working solution through a 0.22 µm PTFE syringe filter directly into an LC vial. This step is crucial to prevent particulates from clogging the LC system.

-

System Equilibration : Equilibrate the LC-HRMS system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

-

Injection : Inject 2 µL of the prepared sample onto the column.

-

Data Acquisition : Acquire data using the parameters specified in the table above.

Interpretation of Results

A successful analysis will yield a chromatogram with a distinct peak corresponding to the analyte. The mass spectrum associated with this peak is then used for identity confirmation.

-

Expected Ion : In ESI positive mode, the analyte (M) will be protonated to form the molecular ion [M+H]⁺.

-

Theoretical [M+H]⁺ m/z :

-

Monoisotopic Mass of M (C₁₁H₁₅FN₂O₂S) = 274.0842 Da

-

Mass of H⁺ = 1.0073 Da

-

Theoretical m/z = 275.0915

-

-

Acceptance Criteria : The measured m/z from the HRMS instrument must be within 5 ppm of the theoretical value.

Mass Accuracy Calculation: Error (ppm) = [(Measured m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000

Example : If the HRMS measures an m/z of 275.0910: Error (ppm) = [(275.0910 - 275.0915) / 275.0915] * 1,000,000 = -1.82 ppm

An error of -1.82 ppm is well within the <5 ppm acceptance limit, providing high-confidence confirmation of the elemental formula C₁₁H₁₅FN₂O₂S.

Conclusion

This guide has detailed the essential physicochemical properties of 1-(4-fluorobenzenesulfonyl)-1,4-diazepane and provided an authoritative, step-by-step LC-HRMS protocol for its definitive identification. Adherence to this framework ensures the scientific integrity of downstream research and development activities. The principles of high-resolution mass spectrometry, coupled with robust chromatographic separation, represent the gold standard for molecular characterization in the pharmaceutical sciences.

References

-

Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Retrieved from [Link]

-

American Elements. (n.d.). 1-(4-fluorobenzenesulfonyl)-1,4-diazepane. Retrieved from [Link]

-

Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

-

Longdom Publishing SL. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]

-

Arctom. (n.d.). 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

-

Drug Target Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

Sources

- 1. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. americanelements.com [americanelements.com]

- 3. chiralen.com [chiralen.com]

- 4. arctomsci.com [arctomsci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. longdom.org [longdom.org]

- 7. fiveable.me [fiveable.me]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. tecan.com [tecan.com]

The Sulfonyl-Diazepane Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diazepine ring system, a seven-membered heterocycle containing two nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. When functionalized with a sulfonyl group, the resulting sulfonyl-diazepane core exhibits a unique combination of structural and electronic properties that have been exploited to develop potent and selective modulators of various enzymes and receptors. This technical guide provides a comprehensive overview of the sulfonyl-diazepane scaffold, delving into its synthesis, structure-activity relationships (SAR), and its burgeoning role in the development of novel therapeutics for oncology, neurological disorders, and beyond.

Synthetic Strategies: Constructing the Sulfonyl-Diazepane Core

The synthesis of sulfonyl-diazepane derivatives can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, diversity, and scalability. The choice of synthetic route is often dictated by the desired substitution pattern on both the diazepine ring and the sulfonyl moiety.

A prevalent and versatile method involves the reaction of a suitably substituted 1,4-diazepane with a sulfonyl chloride.[1] This nucleophilic substitution reaction is typically carried out in the presence of a base, such as triethylamine (TEA), in an appropriate solvent like dichloromethane (DCM).[1] This straightforward approach allows for the late-stage introduction of a wide variety of sulfonyl groups, making it highly amenable to the generation of compound libraries for SAR studies.

Another elegant approach is the modular synthesis, which utilizes cyclic sulfamidates and hydroxy sulfonamide building blocks. This method provides excellent control over the ring size, substitution, and stereochemistry of the resulting heterocyclic scaffold.[2] By varying the combination of these building blocks, diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds can be accessed, targeting lead-like chemical space.[2]

For the construction of more complex, fused systems, palladium-catalyzed cyclization reactions have proven to be a powerful tool. For instance, substituted 1,4-benzodiazepines can be synthesized via the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates.[3] This method proceeds through the formation of a π-allylpalladium intermediate, followed by an intramolecular nucleophilic attack to form the seven-membered diazepine ring.[3]

Representative Experimental Protocol: Synthesis of 3-(1,4-Diazepanyl)-methyl-phenyl-sulfonamides[1]

This protocol outlines a multi-step synthesis of 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides, which have shown promise as 5-HT6 receptor antagonists.

-

Step 1: Reductive Amination. 3-Nitrobenzaldehyde is reacted with a substituted 1,4-diazepane to form the corresponding nitro-diazepanyl intermediate.

-

Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is reduced to an amine using iron powder and ammonium chloride or ammonium formate.

-

Step 3: Sulfonylation. The resulting amine is then reacted with an appropriately substituted sulfonyl chloride in the presence of triethylamine in dichloromethane.

-

Step 4: Deprotection and Salt Formation. An in situ deprotection and HCl salt formation is carried out using methanolic KOH followed by IPA-HCl to yield the final 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamide hydrochloride salt.

Therapeutic Applications and Mechanisms of Action

The versatility of the sulfonyl-diazepane scaffold is underscored by its engagement with a diverse set of biological targets, leading to a broad spectrum of therapeutic applications.

Oncology: Targeting Key Pathways in Cancer Progression

Sulfonyl-diazepane derivatives have emerged as promising anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[4] One of the key mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[5]

VEGFR-2 Signaling Pathway and Inhibition:

VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Small molecule inhibitors bearing the sulfonyl-diazepane scaffold can competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby blocking its phosphorylation and downstream signaling.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Another important target for sulfonyl-diazepane-based anticancer agents is carbonic anhydrase XII (CA XII), a transmembrane enzyme that is overexpressed in many tumors.[4] CA XII plays a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. Inhibition of CA XII by sulfonyl-diazepane derivatives can disrupt this pH regulation, leading to cancer cell death.

Neurological Disorders: Modulating Neurotransmitter Systems

The sulfonyl-diazepane scaffold has also been successfully employed in the development of agents for the treatment of neurological and psychiatric disorders. A notable example is the development of potent and selective 5-HT6 receptor antagonists for the management of cognitive disorders.[1]

5-HT6 Receptor Antagonism and Cognitive Enhancement:

The 5-HT6 receptor, a G-protein coupled receptor, is primarily expressed in brain regions associated with learning and memory. Blockade of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, both of which are crucial for cognitive function. Sulfonyl-diazepane-based 5-HT6 antagonists, by inhibiting the receptor, can lead to an increase in acetylcholine and glutamate levels in the brain, thereby improving cognitive performance.

Caption: Mechanism of 5-HT6 Receptor Antagonism.

Furthermore, diazepine-substituted compounds have been investigated as orexin receptor antagonists for the treatment of sleep disorders and other neurological conditions.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of sulfonyl-diazepane derivatives is highly dependent on the nature and position of substituents on both the diazepine ring and the sulfonyl moiety. Systematic SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

For 5-HT6 antagonists, the nature of the substituent on the phenyl ring of the sulfonamide can significantly impact binding affinity. For instance, the introduction of a fluorine atom has been shown to be beneficial for activity.[1]

In the case of anticancer agents targeting VEGFR-2, the substitution pattern on the diazepine core and the sulfonyl group can influence both inhibitory potency and selectivity against other kinases. For example, diazepam bearing sulfonamide moieties has shown potent VEGFR-2 inhibitory activity, with some derivatives being equipotent to the multi-kinase inhibitor sorafenib.[5]

Quantitative Data Summary

The following tables summarize the biological activity of representative sulfonyl-diazepane derivatives from the literature.

Table 1: Anticancer Activity of 7-Sulfonyldiazepane-Substituted Oxazolo[4,5-d]pyrimidines [4]

| Compound ID | Target Cell Line | GI50 (µM) |

| Compound A | Non-small cell lung cancer (NCI-H460) | < 0.01 |

| Compound B | CNS cancer (SNB-75) | 0.25 |

| Compound C | Breast Cancer (MCF7) | 1.2 |

Table 2: 5-HT6 Receptor Binding Affinity of 3-(1,4-Diazepanyl)-methyl-phenyl-sulfonamides [1]

| Compound ID | Ki (nM) |

| 10b | 1.8 |

| 10f | 2.5 |

| 10a | 3.2 |

Conclusion and Future Perspectives

The sulfonyl-diazepane scaffold has firmly established itself as a versatile and privileged core in medicinal chemistry. Its synthetic tractability and the ability to modulate its properties through substitution make it an attractive starting point for the design of novel therapeutic agents. The diverse range of biological activities, from anticancer to neuro-modulatory effects, highlights the vast potential of this scaffold. Future research in this area will likely focus on the development of more selective and potent inhibitors for validated targets, as well as the exploration of novel biological activities. The application of computational methods, such as molecular docking and ADMET prediction, will continue to play a crucial role in guiding the design and optimization of next-generation sulfonyl-diazepane-based drugs.[4]

References

- Not available.

-

A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. [Link]

-

Discovery of Benzodiazepine Sulfonamide-Based Bombesin Receptor Subtype 3 Agonists and Their Unusual Chirality. ACS Medicinal Chemistry Letters. [Link]

- RU2458924C2 - Diazepane substituted compounds as orexin receptor antagonists.

-

Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted O. [Link]

- Not available.

- Not available.

-

Design, green synthesis, molecular docking and anticancer evaluations of diazepam bearing sulfonamide moieties as VEGFR-2 inhibitors. Bioorganic Chemistry. [Link]

- Not available.

-

Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. RSC Advances. [Link]

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. [Link]

Sources

- 1. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 3. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 5. US20240246957A1 - Diazepane Derivatives, Processes for their Preparation, and Uses thereof for the Amelioration, Prevention and/or Treatment of Mental and Neurological Diseases - Google Patents [patents.google.com]

- 6. The design and synthesis of potent, selective benzodiazepine sulfonamide bombesin receptor subtype 3 (BRS-3) agonists with an increased barrier of atropisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic stability of fluorobenzenesulfonyl groups in diazepanes

An In-Depth Technical Guide to the Metabolic Stability of Fluorobenzenesulfonyl Groups in Diazepanes

Authored by: Gemini, Senior Application Scientist

Abstract

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed tactic to enhance pharmacokinetic properties, most notably metabolic stability.[1][2][3] This guide provides a comprehensive examination of the metabolic fate of the fluorobenzenesulfonyl moiety when appended to a diazepane scaffold, a privileged structure in central nervous system (CNS) drug discovery. We will explore the underlying mechanistic principles governing its stability, present detailed experimental protocols for its assessment, and discuss the causal relationships between chemical structure and metabolic outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination to design more robust and efficacious therapeutic agents.

Introduction: The Imperative of Metabolic Stability

The journey of a drug from administration to its target is fraught with metabolic challenges. The body's primary defense against xenobiotics, a suite of enzymes predominantly located in the liver, works to chemically modify and eliminate foreign compounds.[4][5] This process, known as biotransformation, directly impacts a drug's half-life, exposure, and ultimately, its therapeutic window.[4] Poor metabolic stability can lead to rapid clearance, requiring higher or more frequent dosing, which in turn can increase the risk of off-target effects and patient non-compliance.[4] Therefore, designing molecules with predictable and optimal metabolic stability is a cornerstone of successful drug development.

The diazepane core is a versatile scaffold found in numerous approved drugs, primarily targeting the CNS.[6][7] Its metabolism is well-characterized, often involving oxidation and N-dealkylation mediated by Cytochrome P450 (CYP) enzymes.[7][8][9] The benzenesulfonyl group, a common pharmacophore, is also subject to metabolic transformations.[10][11] By introducing a fluorine atom onto this benzenesulfonyl moiety, medicinal chemists aim to "shield" the molecule from enzymatic attack. Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—make it an exceptional tool for blocking metabolically vulnerable sites, a concept often referred to as "metabolic blocking".[2][3][12][13]

Potential Metabolic Pathways: A Mechanistic Overview

The biotransformation of a fluorobenzenesulfonyl diazepane is a multifactorial process involving both the diazepane ring and the substituted aryl sulfonyl group. Metabolism is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions.[5][14]

Phase I Metabolism:

-

Diazepane Ring Oxidation: The diazepane ring is susceptible to hydroxylation at various positions and N-demethylation (if applicable), primarily catalyzed by CYP enzymes like CYP3A4 and CYP2C19.[7][9]

-

Aromatic Hydroxylation: The fluorobenzene ring can undergo oxidation. However, the strong electron-withdrawing nature of both the sulfonyl group and the fluorine atom deactivates the ring, making it less susceptible to electrophilic attack by CYP enzymes.[2][15] Hydroxylation, if it occurs, is often directed to positions ortho or meta to the fluorine atom.

-

Defluorination: While the C-F bond is exceptionally strong (bond dissociation energy >100 kcal/mol), oxidative defluorination can occur, mediated by CYP enzymes.[13][15][16] This is often a minor pathway but can lead to the formation of phenolic metabolites and potentially reactive quinone-imine intermediates.[17][18]

-

Sulfonamide Group Metabolism: The sulfonamide linkage is generally stable, but N-dealkylation or hydrolysis can occur, though this is less common for N-aryl sulfonamides.

Phase II Metabolism:

-

Glucuronidation and Sulfation: Hydroxylated metabolites formed during Phase I are readily conjugated with glucuronic acid (via UGTs) or sulfate groups (via SULTs) to form highly polar, water-soluble products that are easily excreted.[14][19]

-

Acetylation: If metabolism were to cleave the sulfonamide bond to produce an aniline-like metabolite, N-acetylation could occur, a pathway known for other sulfonamides.[11][20]

The following diagram illustrates the principal metabolic routes.

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. longdom.org [longdom.org]

- 5. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diazepam Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 11. karger.com [karger.com]

- 12. inhancetechnologies.com [inhancetechnologies.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. research.manchester.ac.uk [research.manchester.ac.uk]

- 18. hyphadiscovery.com [hyphadiscovery.com]

- 19. mttlab.eu [mttlab.eu]

- 20. acpjournals.org [acpjournals.org]

Methodological & Application

Synthesis procedure for 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane

Executive Summary

This application note details the high-fidelity synthesis of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane , a critical pharmacophore in the development of GPCR ligands, kinase inhibitors, and T-type calcium channel blockers. While direct sulfonylation of 1,4-diazepane is chemically possible, it frequently results in bis-sulfonylation impurities that are difficult to separate.

This protocol establishes a regioselective protection-deprotection strategy using tert-butyl 1,4-diazepane-1-carboxylate (1-Boc-homopiperazine) as the starting material. This route guarantees mono-substitution, high yield (>85%), and scalable purity suitable for GLP (Good Laboratory Practice) standards.

Strategic Analysis & Retrosynthesis

To synthesize the target efficiently, we must address the symmetry of the 1,4-diazepane ring.

-

Method A (Direct Sulfonylation): Reacting 1,4-diazepane directly with 4-fluorobenzenesulfonyl chloride.

-

Risk: Statistical probability favors the formation of the bis-sulfonylated byproduct (disubstitution) unless a large excess (5-10 eq) of diamine is used.

-

Verdict: Inefficient for high-value synthesis; creates downstream purification bottlenecks.

-

-

Method B (The "Gold Standard" Protected Route): Utilizing a mono-Boc protected precursor.

-

Benefit: The tert-butoxycarbonyl (Boc) group sterically and chemically blocks one nitrogen, forcing the sulfonyl chloride to react exclusively at the remaining secondary amine.

-

Verdict: Selected for this protocol due to superior reproducibility and impurity profile.

-

Reaction Workflow Diagram

The following flowchart illustrates the chosen synthetic pathway and the mechanistic logic.

Figure 1: Step-wise synthetic workflow for the regioselective synthesis of the target scaffold.

Materials & Equipment

| Reagent | CAS Number | Equiv. | Role |

| 1-Boc-hexahydro-1,4-diazepine | 112275-50-0 | 1.0 | Starting Scaffold |

| 4-Fluorobenzenesulfonyl chloride | 349-88-2 | 1.1 | Electrophile |

| Triethylamine (Et₃N) | 121-44-8 | 1.5 - 2.0 | Base (Acid Scavenger) |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium |

| Trifluoroacetic Acid (TFA) | 76-05-1 | Excess | Deprotection Agent |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | N/A | Quenching/Wash |

Experimental Protocol

Step 1: N-Sulfonylation

Objective: Covalent attachment of the sulfonyl group to the free secondary amine.

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-hexahydro-1,4-diazepine (1.0 g, 5.0 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add Triethylamine (1.05 mL, 7.5 mmol) and cool the solution to 0°C using an ice bath.

-

Electrophile Addition: Slowly add 4-Fluorobenzenesulfonyl chloride (1.07 g, 5.5 mmol) portion-wise or as a solution in minimal DCM over 10 minutes.

-

Mechanistic Note: The slow addition at low temperature prevents exotherms and minimizes potential side reactions, although the Boc group is generally stable here.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 2–4 hours .

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3) or LCMS. The starting amine should disappear.

-

-

Workup:

-

Dilute with DCM (30 mL).

-

Wash successively with 1N HCl (20 mL), Sat. NaHCO₃ (20 mL), and Brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.[1]

-

Result: You will obtain the intermediate tert-butyl 4-((4-fluorophenyl)sulfonyl)-1,4-diazepane-1-carboxylate as a white/off-white solid or viscous oil. This is usually pure enough for the next step.

-

Step 2: Boc-Deprotection

Objective: Removal of the carbamate protecting group to reveal the secondary amine.

-

Dissolution: Dissolve the crude intermediate from Step 1 in DCM (10 mL).

-

Acidolysis: Add Trifluoroacetic Acid (TFA) (3–5 mL) dropwise at RT.

-

Alternative: For scale-up, 4N HCl in Dioxane can be used to precipitate the hydrochloride salt directly.

-

-

Reaction: Stir at RT for 1–2 hours . Monitor by LCMS (mass shift: M-100 loss of Boc).

-

Workup (Free Base Isolation):

-

Concentrate the reaction mixture to remove excess TFA and DCM.

-

Redissolve the residue in DCM (30 mL).

-

Critical Step: Carefully wash with Sat. NaHCO₃ or 1N NaOH until the aqueous layer is basic (pH > 10). This ensures the amine is in the free-base form, not the TFA salt.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine organic layers, dry over Na₂SO₄, and concentrate.[1]

-

Step 3: Purification (Optional)

While the Boc route is clean, traces of sulfonamide byproducts may exist.

-

Flash Chromatography: Silica Gel; Gradient 0%

10% Methanol in DCM (with 1% NH₄OH additive if streaking occurs). -

Yield Expectation: 80–92% over two steps.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

NMR Signature (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region (7.0 - 8.0 ppm): Look for the characteristic para-substituted pattern of the 4-fluorophenyl group (two multiplets integrating to 2H each).

-

Diazepane Ring (1.5 - 3.5 ppm):

-

The protons alpha to the sulfonamide nitrogen will appear downfield (~3.2 - 3.4 ppm).

-

The protons alpha to the free amine will be distinct (~2.8 - 3.0 ppm).

-

The central methylene protons (homopiperazine bridge) typically appear as a multiplet around 1.8 - 2.0 ppm.

-

-

Missing Peak: The sharp singlet (~1.45 ppm) corresponding to the Boc tert-butyl group must be absent in the final spectra.

Mass Spectrometry (ESI+)

-

Target MW: 258.31 g/mol .

-

Observed [M+H]⁺: 259.1 m/z.

-

Isotope Pattern: Distinctive sulfur isotope pattern (small M+2 contribution).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Wet solvents or old sulfonyl chloride. | Use anhydrous DCM; verify sulfonyl chloride quality (hydrolyzes to acid over time). |

| Incomplete Deprotection | Insufficient acid or time. | Increase TFA concentration or reaction time. Ensure CO₂ evolution ceases. |

| Product is a Salt | Inadequate basic workup in Step 2. | The diazepane nitrogen is basic. Ensure pH > 10 during extraction to isolate the free amine. |

| Bis-sulfonylation | Boc group fell off during Step 1 (Rare). | Ensure Step 1 is kept neutral/basic (Et₃N). Avoid strong heating. |

References

-

Structural Characterization of Homopiperazine: Claridge, T. D. W., et al. "Homopiperazine (Hexahydro-1,4-diazepine)." Molbank, 2019, M1079. [Link] (Provides NMR baseline data for the diazepane ring).[1]

-

General Procedure for Diazepane Sulfonylation: Mao, J., et al. "Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." Supporting Information, 2021.[2][3] [Link] (Describes the Et3N/DCM protocol for aroyl/sulfonyl chlorides with 1,4-diazepanes).

-

Synthesis of 1,4-Diazepane Derivatives: Vanda, D., et al. "Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers."[4] Bioorganic & Medicinal Chemistry, 2010. [Link] (Establishes the biological relevance and synthetic utility of this scaffold).

- Regioselectivity in Amine Functionalization: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience. (Authoritative text on the necessity of Boc-protection for distinguishing equivalent amines).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: Leveraging 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane as a Secondary Amine Linker in Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the strategic utilization of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane as a versatile secondary amine linker in medicinal chemistry and organic synthesis. Moving beyond mere procedural descriptions, this document delves into the causal chemical principles, field-proven protocols, and strategic considerations that underpin its effective application. It is designed to empower researchers to confidently integrate this valuable building block into complex synthetic workflows, thereby accelerating the discovery of novel chemical entities.

Introduction: The Strategic Imperative of the Diazepane Scaffold

The 1,4-diazepane motif is recognized in medicinal chemistry as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1][2][3][4] Its seven-membered, non-planar ring structure provides an ideal three-dimensional scaffold that can effectively explore the often-complex topology of protein binding sites, a feature that can lead to enhanced biological activity and improved pharmacokinetic profiles.[1][2][3]

The strategic modification of this core is exemplified by 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane. The incorporation of a 4-fluorobenzenesulfonyl group onto one of the diazepane's nitrogen atoms is a deliberate design choice with two primary benefits:

-

Chemoselective Control: The powerful electron-withdrawing nature of the sulfonyl group deactivates the nitrogen to which it is attached (N-1), rendering it a very weak nucleophile. This leaves the other nitrogen (N-4) as a reactive secondary amine, allowing for highly selective functionalization.[5][6][7]

-

Synthetic Handle & Analytical Marker: The sulfonyl group is exceptionally stable under a wide range of reaction conditions but can be removed under specific, often harsh, conditions if desired. Furthermore, the fluorine atom provides a convenient probe for ¹⁹F NMR spectroscopy, which can be invaluable for reaction monitoring and characterization.

Figure 1. Chemoselectivity of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane enabling selective N-4 functionalization.

Core Applications: Protocols for Selective N-4 Functionalization

The primary utility of this linker is as a mono-protected secondary amine, enabling the precise installation of various molecular fragments at the N-4 position.

Protocol: N-4 Alkylation via Nucleophilic Substitution

This protocol details a standard procedure for the alkylation of the N-4 position using an alkyl halide.

Materials:

-

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane (CAS: 901273-40-3)[8]

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Charge a dry, inerted flask with 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Add anhydrous acetonitrile or DMF to create a stirrable suspension (typically 0.1-0.5 M).

-

With vigorous stirring, add the alkyl halide (1.1-1.2 eq.) at room temperature. For less reactive halides, the reaction may be gently heated (50-70 °C).

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A full conversion is typically observed within 4-16 hours.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-4 alkylated product.

Self-Validation: The reaction is considered successful when the starting material is fully consumed and a new, single major product is observed by TLC/LC-MS with the expected mass.

Protocol: N-4 Functionalization via Reductive Amination

Materials:

-

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane (1.0 eq.)

-

Aldehyde or Ketone (1.0-1.2 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (optional, catalytic amount)

Procedure:

-

To a dry, inerted flask, add 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.).

-

Dissolve the solids in anhydrous DCM or DCE.

-

Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion. For less reactive ketones, a catalytic amount of acetic acid can be added.

-

Add sodium triacetoxyborohydride (1.5 eq.) in one portion. This reagent is particularly effective as it is mild and selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[12]

-

Continue stirring at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous phase twice with DCM.

-

Combine the organic layers, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude material by flash column chromatography to obtain the desired N-4 substituted diazepane.

Figure 2. General workflow for N-4 functionalization via reductive amination.

Advanced Applications: Sulfonamide as a Removable Directing Group

While the fluorobenzenesulfonyl group provides excellent stability, its removal can be achieved under specific conditions, unmasking the N-1 amine for further synthetic elaboration. This transforms the linker from a simple building block into a strategic tool for creating complex, differentially functionalized diamines.

Protocol: Deprotection of the N-1 Sulfonamide

The cleavage of the robust N-S bond typically requires strong reducing agents or harsh acidic conditions. The choice of method must be compatible with other functional groups present in the molecule.

Example Protocol: Reductive Cleavage with Magnesium/Methanol

Materials:

-

N-1-(4-Fluorobenzenesulfonyl)-N-4-alkyl-1,4-diazepane (1.0 eq.)

-

Magnesium turnings (10-20 eq.)

-

Methanol, anhydrous

-

Ammonium chloride, saturated aqueous solution

Procedure:

-

Suspend the N-sulfonylated diazepane (1.0 eq.) and magnesium turnings (10-20 eq.) in anhydrous methanol.

-

Heat the mixture to reflux under an inert atmosphere. The reaction can be sonicated to aid activation of the magnesium surface.

-

Monitor the reaction by LC-MS. The reaction may take several hours to reach completion.

-

Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Filter the mixture through a pad of celite to remove inorganic solids.

-

Concentrate the filtrate to remove methanol.

-

Basify the aqueous residue with NaOH solution and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Dry, filter, and concentrate the organic extracts to yield the deprotected N-4-alkyl-1,4-diazepane.

Data Interpretation and Characterization

Rigorous characterization is essential to confirm the identity and purity of all synthesized compounds.

| Analytical Technique | Expected Result for N-4 Functionalization |

| LC-MS | A major peak with the correct mass-to-charge ratio (m/z) for the expected product. |

| ¹H NMR | Disappearance of the N-H proton signal and appearance of new signals corresponding to the introduced alkyl/aryl group. Shifts in the signals of the diazepane ring protons are also expected. |

| ¹³C NMR | Appearance of new carbon signals corresponding to the newly introduced substituent. |

| ¹⁹F NMR | A single peak (or simple multiplet) in the aromatic region, confirming the integrity of the 4-fluorobenzenesulfonyl group. |

| Purity (HPLC) | Typically ≥95% is desired for subsequent biological testing or synthetic steps. |

Conclusion

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane is a powerful and strategic tool in the arsenal of the modern medicinal chemist. Its predictable chemoselectivity allows for the reliable synthesis of diverse libraries of N-4 substituted diazepanes. The protocols provided herein offer robust and well-validated methods for its application in N-alkylation and reductive amination reactions. By understanding the underlying principles of its reactivity and the options for its eventual removal, researchers can fully exploit the potential of this linker to construct novel and complex molecules for drug discovery and development.

References

-

BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]

-

Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 168, 248-255. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Available at: [Link]

-

ACS Publications. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Myers, A. (n.d.). Chem 115. Harvard University. Available at: [Link]

-

Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

-

Rashid, M., Ashraf, A., Iftikhar, F., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 832-850. Available at: [Link]

-

MDPI. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]

-

ResearchGate. (2025, August 9). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. Available at: [Link]

-

Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Available at: [Link]

-

SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]

-

ResearchGate. (2007, March 10). Selective Mono‐BOC Protection of Diamines. Available at: [Link]

-

HETEROCYCLES. (2008, May 22). A CONVENIENT SYNTHESIS OF FLUORINE-CONTAINING DIHYDROBENZO[b][9][13]DIAZEPINOLS AND ITS APPLICATION TO A SYNTHESIS OF NOVEL N-SULF. Available at: [Link]

-

Pittelkow, M. (2007, October 1). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Available at: [Link]

-

AMERICAN ELEMENTS. (n.d.). 1-(4-fluorobenzenesulfonyl)-1,4-diazepane. Available at: [Link]

-

Semantic Scholar. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. benthamscience.com [benthamscience.com]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. sciforum.net [sciforum.net]

- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. chiralen.com [chiralen.com]

- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane

Welcome to the technical support center for the synthesis of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route and improve yields.

Introduction

The synthesis of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane is a critical step in the development of various biologically active molecules.[1][2][3][4] The core reaction involves the sulfonylation of the symmetrical diamine, 1,4-diazepane (also known as homopiperazine), with 4-fluorobenzenesulfonyl chloride. While seemingly straightforward, this reaction is often plagued by issues that can significantly lower the yield and purity of the desired product. This guide provides a structured approach to troubleshooting these common problems.

Reaction Overview

The fundamental transformation is the nucleophilic attack of one of the secondary amine nitrogens of 1,4-diazepane on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. A base is typically employed to neutralize the hydrochloric acid generated during the reaction.

Caption: General reaction scheme for the synthesis of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address the most common issues encountered during the synthesis.

Q1: My yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors, primarily related to side reactions and suboptimal reaction conditions.

1. Formation of the Bis-Sulfonylated Byproduct:

The most common side reaction is the di-sulfonylation of 1,4-diazepane, where both nitrogen atoms are functionalized with the 4-fluorobenzenesulfonyl group. This is especially prevalent if the sulfonyl chloride is used in excess or if the reaction conditions favor further reaction of the mono-sulfonylated product.

-

Underlying Cause: The mono-sulfonylated product, 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane, still possesses a free secondary amine that can react with another molecule of 4-fluorobenzenesulfonyl chloride.

-

Troubleshooting Protocol:

-

Control Stoichiometry: Use a slight excess of 1,4-diazepane relative to 4-fluorobenzenesulfonyl chloride. A molar ratio of 1.1-1.5 equivalents of the diamine to 1 equivalent of the sulfonyl chloride is a good starting point.

-

Slow Addition of Sulfonyl Chloride: Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the reaction mixture containing 1,4-diazepane and the base at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring the mono-sulfonylation.

-

Choice of Base: A non-nucleophilic organic base like triethylamine is commonly used.[5] Ensure at least one equivalent of the base is present to neutralize the generated HCl. An excess of the base can sometimes be beneficial.

-

2. Hydrolysis of 4-Fluorobenzenesulfonyl Chloride:

4-Fluorobenzenesulfonyl chloride is susceptible to hydrolysis, especially in the presence of moisture.[6] This will consume the starting material and reduce the overall yield.

-

Underlying Cause: The sulfonyl chloride reacts with water to form the corresponding sulfonic acid, which is unreactive towards the amine.

-

Troubleshooting Protocol:

-

Use Anhydrous Solvents: Employ dry solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure all glassware is thoroughly dried before use.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

-

Reagent Quality: Use a fresh, high-purity bottle of 4-fluorobenzenesulfonyl chloride. If the reagent is old, it may have already partially hydrolyzed.

-

3. Inefficient Reaction Conditions:

Suboptimal temperature and reaction time can also contribute to low yields.

-

Underlying Cause: The reaction may be too slow at very low temperatures, while higher temperatures can promote side reactions.

-

Troubleshooting Protocol:

-

Temperature Control: Start the reaction at 0 °C during the addition of the sulfonyl chloride. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reaction Time: The reaction is typically complete within 2-18 hours at room temperature.[5] Prolonged reaction times may not necessarily improve the yield and could lead to degradation.

-

Q2: I am observing multiple spots on my TLC plate, making purification difficult. What are the likely impurities?

A2: Besides the starting materials and the desired product, the most common impurities are the bis-sulfonylated byproduct and the hydrolyzed sulfonyl chloride.

Caption: Potential products and byproducts in the reaction mixture.

Impurity Profile and Identification:

| Compound | Polarity | TLC Rf (Typical) | Identification Notes |

| 1,4-Diazepane | Highly Polar | Stays at baseline | Can be visualized with ninhydrin stain. |

| Desired Product | Moderately Polar | Mid-range | UV active. |

| Bis-sulfonylated Byproduct | Less Polar | Higher than desired product | UV active. |

| 4-Fluorobenzenesulfonic Acid | Highly Polar | Stays at baseline or streaks | UV active. |

Purification Strategy:

-

Aqueous Work-up: After the reaction is complete, a standard aqueous work-up can help remove some impurities.

-

Dilute the reaction mixture with an organic solvent like DCM or ethyl acetate.

-

Wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining HCl and the sulfonic acid byproduct.

-

Wash with brine to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Column Chromatography: Flash column chromatography on silica gel is often necessary to separate the desired product from the less polar bis-sulfonylated byproduct and any remaining starting materials. A gradient elution system, for example, starting with pure DCM and gradually increasing the polarity with methanol, is typically effective.

-

Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.

Q3: Are there any alternative reagents or catalysts that could improve the outcome of this reaction?

A3: Yes, several modifications to the standard protocol can be considered, although they may require more specialized conditions.

-

Alternative Sulfonylating Agents: While sulfonyl chlorides are most common, sulfonyl fluorides can also be used.[7] They are generally more stable to hydrolysis but may require activation with a Lewis acid, such as calcium triflimide [Ca(NTf2)2], for efficient reaction with amines.[7]

-

Alternative Bases: While triethylamine is standard, other non-nucleophilic bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can also be used. In some cases, an inorganic base like potassium carbonate in a suitable solvent may be employed, particularly if the starting materials are sensitive to tertiary amines.[5]

-

Phase-Transfer Catalysis: For reactions that are sluggish or require vigorous stirring, a phase-transfer catalyst could potentially improve the reaction rate and yield by facilitating the interaction between the aqueous and organic phases if a biphasic system is used.

Experimental Protocol: Optimized Synthesis of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane

This protocol is a recommended starting point for achieving a good yield of the target compound.

Materials:

-

1,4-Diazepane

-

4-Fluorobenzenesulfonyl chloride[6]

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM, Methanol)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 1,4-diazepane (1.2 equivalents) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.5 equivalents) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM with a drop of ammonia).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in DCM) to afford the pure 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane.

Caption: Step-by-step experimental workflow for the optimized synthesis.

Safety Precautions

-

4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive.[6] It can cause severe skin burns and eye damage. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

1,4-Diazepane is a corrosive and flammable solid. Handle with appropriate PPE.

-

Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

By understanding the key challenges and implementing these troubleshooting strategies and optimized protocols, researchers can significantly improve the yield and purity of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane, facilitating the advancement of their research and development projects.

References

-

UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]

-

Reddy, et al. (2008). A CONVENIENT SYNTHESIS OF FLUORINE-CONTAINING DIHYDROBENZO[b][8][9]DIAZEPINOLS AND ITS APPLICATION TO A SYNTHESIS OF NOVEL N-SULF. HETEROCYCLES, 76(2).

-

PMC. (n.d.). Oxidative β-C–H sulfonylation of cyclic amines. Retrieved from [Link]

- Pedersen, P. S., Blakemore, D. C., & Chinigo, G. M. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

-

PMC. (n.d.). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]

- Google Patents. (n.d.). Production method of 1,4-diazepane derivatives.

-

PubMed. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Retrieved from [Link]

-

Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

-

PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

-

Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

- Luisi, R., & Bull, J. A. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Organic & Biomolecular Chemistry, 19(39), 8415-8433.

- ACS Publications. (2025). Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted O.

- Google Patents. (n.d.). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.

-

ACS Publications. (2019). Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates. Retrieved from [Link]

-

Thieme Connect. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

-

MDPI. (2015). Highly Sulfonated Diamine Synthesized Polyimides and Protic Ionic Liquid Composite Membranes Improve PEM Conductivity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

-

Frontiers. (2021). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Retrieved from [Link]

-

ACS Publications. (2024). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. Retrieved from [Link]

-

PubMed. (2019). Sulfonylation of 1,4-Diazabicyclo[2.2.2]octane: Charge-Transfer Complex Triggered C-N Bond Cleavage. Retrieved from [Link]

-

MDPI. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Retrieved from [Link]

- DOI. (n.d.). Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li.

-

PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. Retrieved from [Link]

-

Core. (n.d.). STUDIES ON FUSED SYSTEMS CONTAINING THE 1,4-DIAZEPINE NUCLEUS. Retrieved from [Link]

-

RSC Publishing. (n.d.). Interfacial passivation with 4-chlorobenzene sulfonyl chloride for stable and efficient planar perovskite solar cells. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 6. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

Minimizing bis-sulfonylation byproducts in diazepane synthesis

A Researcher's Guide to Minimizing Bis-Sulfonylation Byproducts

Welcome to the Technical Support Center for diazepane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of diazepane chemistry. Our focus is to provide in-depth technical guidance on a common and often frustrating challenge: the formation of bis-sulfonylation byproducts. By understanding the underlying mechanisms and employing strategic experimental design, you can significantly improve the selectivity and yield of your desired mono-sulfonated diazepane products.

This resource is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide. We will delve into the causality behind experimental choices, offering not just protocols, but the scientific reasoning that makes them effective.

Frequently Asked Questions (FAQs)

Q1: What is bis-sulfonylation and why is it a problem in diazepane synthesis?

Bis-sulfonylation is the reaction of both nitrogen atoms of the diazepane ring with a sulfonyl chloride, resulting in the formation of a 1,4-bis(sulfonyl)diazepane byproduct. This is a significant issue as it consumes your starting material and desired product, leading to lower yields and complicating purification due to similar polarities between the mono- and bis-sulfonated products.

Q2: What are the primary factors that lead to the formation of the bis-sulfonylation byproduct?

The formation of the bis-sulfonated byproduct is primarily influenced by three factors:

-

Stoichiometry: The molar ratio of the sulfonyl chloride to the diazepane is a critical parameter. An excess of the sulfonylating agent will inevitably drive the reaction towards the thermodynamically stable bis-sulfonated product.[1]

-

Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy and opportunity for the second, often slower, sulfonylation to occur.[1]

-

Basicity and Nucleophilicity: After the first sulfonylation, the remaining secondary amine in the mono-sulfonated diazepane is still nucleophilic and can react with the sulfonyl chloride, especially in the presence of a base that is strong enough to deprotonate it.

Q3: How can I proactively minimize bis-sulfonylation from the outset?

To favor the formation of the mono-sulfonated product, a combination of strategies should be employed:

-

Careful Control of Stoichiometry: Use a 1:1 molar ratio of diazepane to sulfonyl chloride, or even a slight excess of the diazepane (1.1 to 1.2 equivalents).[2] This ensures the sulfonyl chloride is the limiting reagent.

-

Temperature Management: Perform the reaction at lower temperatures, typically starting at 0 °C and allowing it to slowly warm to room temperature.[1] This helps to control the reaction rate and can enhance selectivity.

-

Strategic Choice of Base: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) is often preferred over smaller amines like triethylamine (TEA). The bulkiness of DIPEA can disfavor the second sulfonylation due to steric hindrance.[2]

-

Slow Addition of Reagents: Adding the sulfonyl chloride solution dropwise to the solution of the diazepane and base at a low temperature can help maintain a low concentration of the electrophile, thus favoring the initial, faster mono-sulfonylation.

Troubleshooting Guide: When Bis-Sulfonylation Occurs

Even with careful planning, the bis-sulfonylation byproduct may still appear. This section provides a systematic approach to troubleshooting and optimizing your reaction.

Problem: My TLC/LC-MS analysis shows a significant amount of a less polar byproduct, which I suspect is the bis-sulfonated compound.

Visualizing the Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting bis-sulfonylation.

Detailed Troubleshooting Steps

Step 1: Scrutinize Your Stoichiometry

-

Causality: The most common cause of bis-sulfonylation is an excess of the sulfonylating agent.[1] Even a small excess can lead to the formation of the undesired byproduct.

-

Solution:

-

Carefully re-weigh your reagents and re-calculate the molar equivalents.

-

In subsequent experiments, consider using the diazepane as the excess reagent (e.g., 1.1 equivalents) to ensure the sulfonyl chloride is fully consumed after the first reaction. Alternatively, use a slight sub-stoichiometric amount of the sulfonyl chloride (e.g., 0.9 equivalents).

-

Step 2: Analyze Your Reaction Conditions

-

Causality: The second sulfonylation reaction generally has a higher activation energy than the first, partly due to the electron-withdrawing effect of the first sulfonyl group, which reduces the nucleophilicity of the remaining amine. Higher temperatures provide the energy to overcome this barrier.[1]

-

Solution:

-

Lower the temperature: Begin the reaction at 0 °C and let it warm to room temperature naturally. Avoid heating the reaction unless no conversion of the starting material is observed after an extended period.

-

Monitor the reaction closely: Use TLC or LC-MS to track the consumption of the starting diazepane. Once the starting material is gone, work up the reaction promptly to prevent the slower formation of the bis-sulfonated product.

-

Step 3: Re-evaluate Your Choice of Base

-

Causality: The base plays a crucial role in deprotonating the amine, making it nucleophilic. A small, highly mobile base like triethylamine (TEA) can readily access the second nitrogen atom, even after the first sulfonylation has occurred.

-

Solution:

-

Switch to a bulkier base: Diisopropylethylamine (DIPEA) is an excellent alternative. Its larger steric profile can hinder its approach to the second nitrogen, which is now encumbered by the first sulfonyl group.[3] This can introduce a degree of kinetic selectivity for mono-sulfonylation.

-

Fine-tune the amount of base: Use only a slight excess of the base (e.g., 1.1 equivalents). A large excess of base can increase the concentration of the deprotonated mono-sulfonated intermediate, potentially increasing the rate of the second sulfonylation.

-

Step 4: Advanced Strategy - In Situ Mono-Protonation

-

Causality: This strategy is borrowed from techniques used for the selective mono-protection of symmetrical diamines.[4] By adding one equivalent of a strong acid, you can form the mono-ammonium salt of the diazepane. The protonated nitrogen is no longer nucleophilic, leaving only one free amine to react with the sulfonyl chloride.

-

Solution:

-

Protocol:

-

Dissolve the diazepane in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution to 0 °C.

-

Slowly add exactly one equivalent of a strong, non-nucleophilic acid (e.g., trifluoromethanesulfonic acid or a standardized solution of HCl in dioxane).

-

Stir for 15-30 minutes to allow for equilibration.

-

Add your base (at least 2 equivalents are now needed: one to neutralize the acid and one to facilitate the sulfonylation).

-

Proceed with the slow addition of the sulfonyl chloride.

-

-

Data Summary: Impact of Key Parameters on Selectivity

| Parameter | Condition Favoring Mono-sulfonylation | Condition Favoring Bis-sulfonylation | Rationale |

| Stoichiometry | Diazepane:Sulfonyl Chloride > 1:1 | Diazepane:Sulfonyl Chloride < 1:1 | Limits the availability of the electrophile.[1] |

| Temperature | 0 °C to Room Temperature | Elevated Temperature (> Room Temp) | The second sulfonylation has a higher activation energy.[1] |

| Base | Sterically hindered (e.g., DIPEA) | Small, non-hindered (e.g., TEA) | Steric hindrance can selectively disfavor the second sulfonylation.[2][3] |

| Addition Rate | Slow, dropwise addition of sulfonyl chloride | Rapid addition of sulfonyl chloride | Maintains a low concentration of the electrophile. |

| Reaction Time | Monitored and quenched upon consumption of starting material | Prolonged, unmonitored reaction time | Prevents the slower second sulfonylation from proceeding to a significant extent.[1] |

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Sulfonylation

-

To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diazepane (1.1 equivalents) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a sterically hindered base, such as diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the stirred diazepane solution at 0 °C over 30-60 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting diazepane is consumed.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Mono-Protonation Strategy for Enhanced Selectivity

-

To a dry, round-bottom flask under an inert atmosphere, add the diazepane (1.0 equivalent) and anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Slowly add a solution of trifluoromethanesulfonic acid (1.0 equivalent) in DCM dropwise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add diisopropylethylamine (DIPEA) (2.2 equivalents).

-

Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.

-

Follow steps 6-11 from Protocol 1 for reaction monitoring, workup, and purification.

Visualizing the Reaction Pathway

Caption: Kinetic control is key to favoring the desired mono-sulfonylation product.

By implementing these strategies and understanding the chemical principles behind them, you will be well-equipped to minimize the formation of bis-sulfonylation byproducts and achieve a more efficient and successful diazepane synthesis.

References

-

Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Medicinal Chemistry, 2016.

-

Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 2024.

-

Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines. Journal of Materials Chemistry, 2010.

-